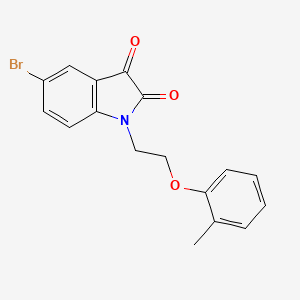![molecular formula C15H20O5S B2856062 2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde CAS No. 2411266-99-2](/img/structure/B2856062.png)
2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTBP or 2-[(3-thioxo-1,3-dihydro-1,3-benzothiazol-2-yl)methoxy]-4-propoxybenzaldehyde. It is a yellow crystalline powder with a molecular weight of 347.42 g/mol.
Wirkmechanismus
DTBP acts as a fluorescence quencher by accepting excited-state energy from a fluorophore and dissipating it as heat. The mechanism of fluorescence quenching involves the transfer of energy from the excited state of the fluorophore to the ground state of DTBP. This process is known as non-radiative energy transfer or fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects
DTBP has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that does not interact with biological molecules such as proteins, nucleic acids, or lipids.
Vorteile Und Einschränkungen Für Laborexperimente
DTBP has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also easy to synthesize and purify. Moreover, DTBP has a high molar extinction coefficient and a large Stokes shift, making it an ideal fluorescence quencher for studying protein-protein interactions.
However, DTBP has some limitations for lab experiments. It has a relatively low quantum yield, which means that it is not an efficient fluorescence quencher. Moreover, DTBP has a limited range of excitation and emission wavelengths, which may restrict its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DTBP. One area of interest is the development of new biosensors using DTBP as a fluorescence quencher. Another area of research is the use of DTBP in the study of protein-ligand interactions. Moreover, DTBP can be used as a tool for investigating the structure and function of membrane proteins. Finally, DTBP can be used in the development of new drugs for treating various diseases.
Synthesemethoden
DTBP can be synthesized by reacting 2-hydroxy-4-propoxybenzaldehyde with 2-mercapto-3H-benzothiazol-3-one in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization using a suitable solvent such as ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
DTBP has potential applications in various fields of scientific research. It is primarily used as a fluorescence quencher for studying protein-protein interactions, protein-nucleic acid interactions, and protein-lipid interactions. DTBP can also be used as a probe for studying enzyme kinetics and for measuring the binding affinity of ligands to proteins. Moreover, DTBP has been used in the development of biosensors for detecting various biomolecules such as glucose, cholesterol, and uric acid.
Eigenschaften
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-2-6-19-14-4-3-13(9-16)15(8-14)20-10-12-5-7-21(17,18)11-12/h3-4,8-9,12H,2,5-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXZQHUFBHECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)OCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2855981.png)
![2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2855982.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855985.png)

![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2855987.png)
![Butyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2855988.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2855989.png)
![2-[[(2R)-Pyrrolidin-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide;hydrochloride](/img/structure/B2855990.png)
![2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2855992.png)
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B2855994.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2855998.png)

![4-Chloro-2-[(dimethylamino)methyl]-6-methylbenzenol](/img/structure/B2856002.png)